

Application Notes: Nalanthalide as a Chemical Probe for TRPML1 Ion Channel Research

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Compound of Interest

Compound Name: Nalanthalide

Cat. No.: B1239099

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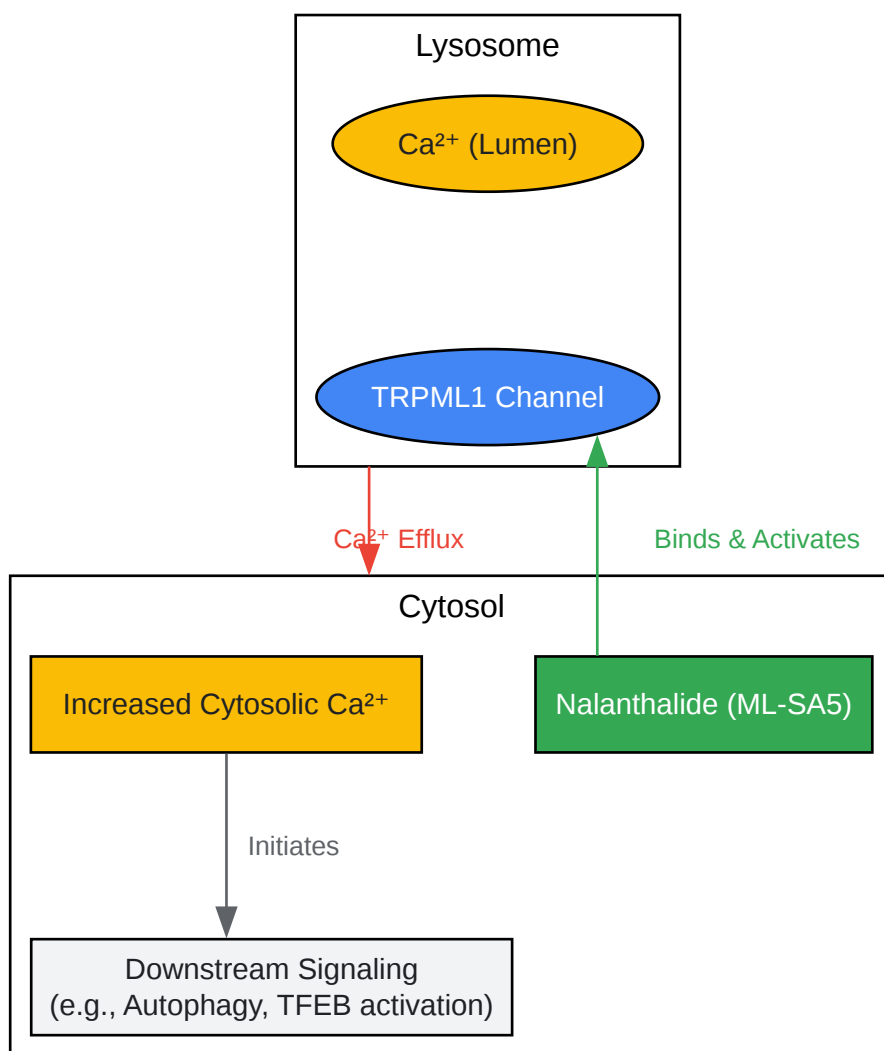
Audience: Researchers, scientists, and drug development professionals.

Introduction

Nalanthalide (also known as ML-SA5) is a potent, synthetic small-molecule agonist for the Transient Receptor Potential Mucolipin 1 (TRPML1) ion channel. TRPML1 is a crucial cation channel primarily located on the membrane of late endosomes and lysosomes, where it mediates the release of calcium (Ca^{2+}) and other ions from the organelle lumen into the cytosol.[1] Dysfunctional TRPML1 is linked to the lysosomal storage disorder Mucopolidosis type IV (MLIV) and is implicated in other neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] **Nalanthalide** serves as an invaluable chemical probe for elucidating the physiological roles of TRPML1, investigating disease mechanisms, and validating the channel as a therapeutic target.

Mechanism of Action

Nalanthalide activates TRPML1, triggering the opening of the channel pore and facilitating the efflux of Ca^{2+} from the lysosome. This localized release of Ca^{2+} into the cytosol initiates a cascade of downstream signaling events that regulate various cellular processes. These processes include autophagy, lysosomal biogenesis and exocytosis, and membrane trafficking. [3] The activation of TRPML1 by **Nalanthalide** is direct and allows for the precise temporal and spatial control of lysosomal Ca^{2+} signaling in experimental settings.



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Mechanism of **Nalanthalide** action on the TRPML1 channel.

Quantitative Data: Agonist Potency

Nalanthalide (ML-SA5) is a more potent agonist of TRPML1 than the related compound ML-SA1. The half-maximal effective concentration (EC_{50}) is a key measure of a drug's potency. The reported EC_{50} values can vary depending on the experimental system and conditions, such as pH.

Compound	Target	Assay Type	EC ₅₀ Value	Reference
Nalanthalide (ML-SA5)	TRPML1	Endosomal Current (DMD myocytes)	285 nM	[4]
Nalanthalide (ML-SA5)	TRPML1-4A (HEK293)	Automated Patch-Clamp (pH 7.4)	~1 μM	[5]
Nalanthalide (ML-SA5)	TRPML1-4A (HEK293)	Automated Patch-Clamp (pH 5.0)	~200 nM	[5]
ML-SA1	TRPML1-L/A (HEK293)	Whole-Cell Patch-Clamp (pH 4.6)	9.7 μM	[6]
ML-SA1	TRPML1-L/A (HEK293)	Whole-Cell Patch-Clamp (pH 7.4)	15.3 μM	[6]

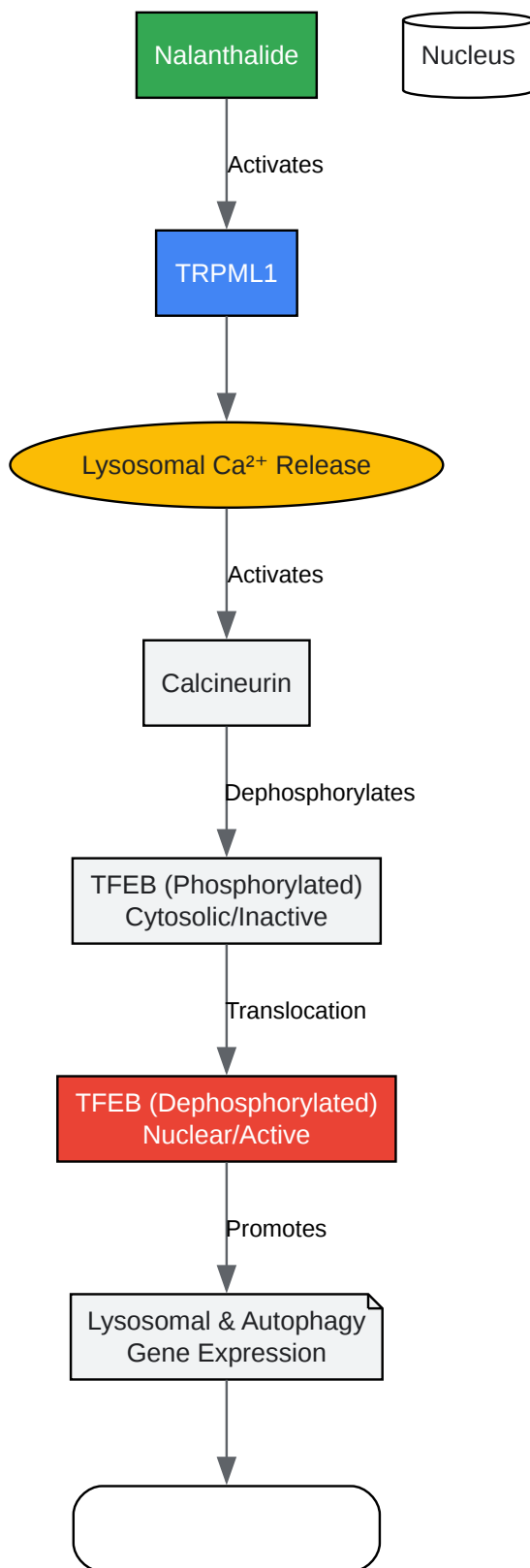
Note: The TRPML1-4A and TRPML1-L/A variants are engineered to express on the plasma membrane, facilitating patch-clamp studies.[6][7]

Key Signaling Pathways

Activation of TRPML1 by **Nalanthalide** influences critical cellular pathways, primarily through the regulation of lysosomal Ca²⁺.

- **Autophagy and Lysosomal Biogenesis:** TRPML1-mediated Ca²⁺ release activates a signaling cascade involving Calmodulin-dependent protein kinase kinase β (CaMKKβ) and AMP-activated protein kinase (AMPK). This can lead to the activation of Transcription Factor EB (TFEB), the master regulator of lysosomal biogenesis and autophagy.[3] Nuclear translocation of TFEB upregulates the expression of genes involved in these processes, enhancing cellular clearance mechanisms.[3][8]
- **Lysosomal Exocytosis:** The release of lysosomal Ca²⁺ is a trigger for the fusion of lysosomes with the plasma membrane, a process known as lysosomal exocytosis.[3] This allows for the

release of lysosomal contents into the extracellular space and is important for plasma membrane repair and clearance of intracellular aggregates.[3]



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TRPML1-TFEB signaling pathway activated by **Nalanthalide**.

Experimental Protocols

Protocol 1: Measuring Nalanthalide-Induced Lysosomal Ca^{2+} Release using Fluorescence Imaging

This protocol describes how to measure changes in cytosolic Ca^{2+} concentration in response to **Nalanthalide** application using a fluorescent Ca^{2+} indicator.

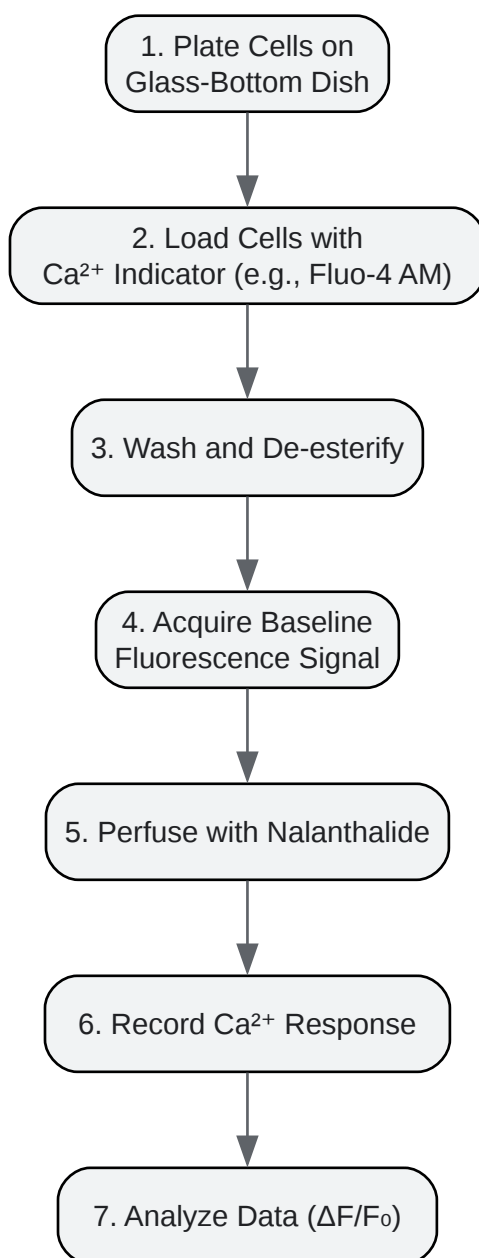
Materials:

- Cultured cells (e.g., HEK293T, ARPE-19, or primary neurons)
- Glass-bottom imaging dishes
- Fluo-4 AM or Fura-2 AM calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
- **Nalanthalide** (ML-SA5) stock solution (e.g., 10 mM in DMSO)
- Fluorescence microscope with a perfusion system and image acquisition software (e.g., ImageJ/Fiji)

Procedure:

- Cell Plating: Plate cells onto glass-bottom dishes 24-48 hours before the experiment to achieve 70-80% confluency.
- Dye Loading:
 - Prepare a loading solution of 2-5 μM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
 - Remove culture medium from the cells and wash once with HBSS.

- Add the loading solution to the cells and incubate for 30-45 minutes at 37°C.
- Wash the cells 2-3 times with HBSS to remove excess dye and allow 15-30 minutes for de-esterification.
- Imaging Setup:
 - Mount the dish on the microscope stage.
 - Set up the perfusion system to allow for the addition of **Nalanthalide**.
 - Configure the microscope for time-lapse imaging. For Fluo-4, use excitation ~488 nm and emission ~520 nm. For Fura-2, alternate excitation between ~340 nm and ~380 nm and measure emission at ~510 nm.
- Data Acquisition:
 - Begin recording a baseline fluorescence signal for 1-2 minutes.
 - Perfuse the cells with HBSS containing the desired final concentration of **Nalanthalide** (e.g., 1-10 μM).
 - Continue recording for 5-10 minutes to capture the full Ca^{2+} response.
 - (Optional) At the end of the experiment, add a Ca^{2+} ionophore like ionomycin to determine the maximum fluorescence signal (F_{max}).
- Data Analysis:
 - Select regions of interest (ROIs) around individual cells.
 - Measure the mean fluorescence intensity for each ROI over time.
 - Calculate the change in fluorescence relative to the baseline ($\Delta F/F_0$), where F_0 is the average baseline fluorescence.^[9] This ratio represents the relative change in intracellular Ca^{2+} .



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Workflow for Calcium Imaging Experiments.

Protocol 2: Characterizing TRPML1 Currents using Lysosomal Patch-Clamp Electrophysiology

This advanced protocol allows for the direct measurement of ion currents through TRPML1 channels in their native lysosomal membrane.

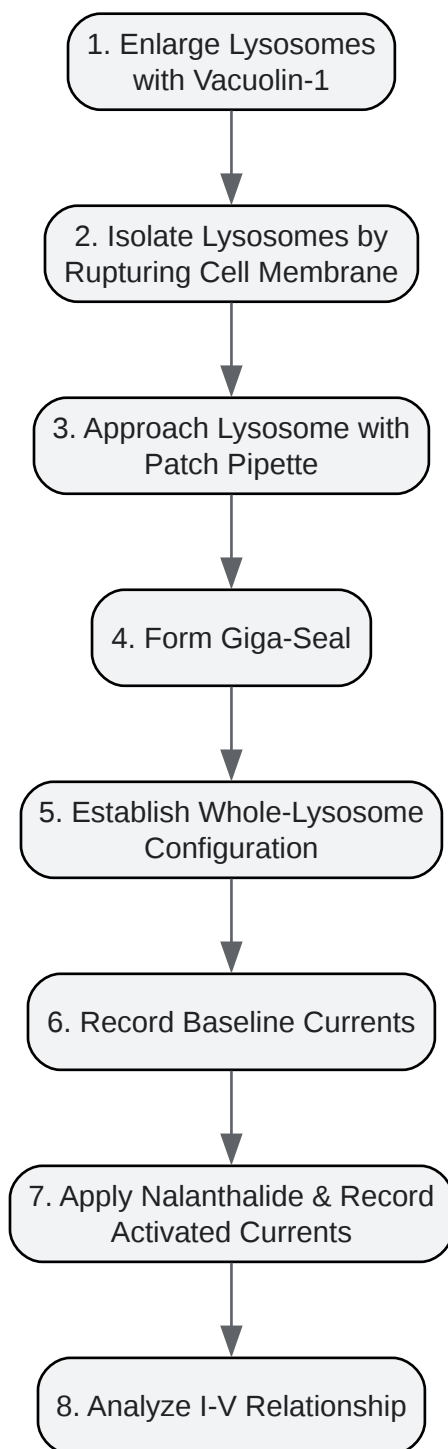
Materials:

- Cells overexpressing TRPML1 (or for endogenous studies)
- Vacuolin-1 (to enlarge lysosomes)[1]
- Patch-clamp rig (amplifier, micromanipulator, data acquisition system)
- Borosilicate glass capillaries for pipettes
- Pipette solution (luminal): pH 4.6, low Ca^{2+} , high K^+/Na^+ (e.g., 140 mM KCl, 10 mM MES, 2 mM MgCl_2 , 0.1 mM CaCl_2)
- Bath solution (cytosolic): pH 7.2, low Ca^{2+} , high K^+/Na^+ (e.g., 140 mM KCl, 10 mM HEPES, 2 mM MgCl_2 , 1 mM EGTA)
- **Nalanthalide** (ML-SA5) or ML-SA1 stock solution

Procedure:

- Lysosome Enlargement: Incubate cells with 1 μM Vacuolin-1 for at least 2 hours to induce the formation of large endolysosomes suitable for patching.[1]
- Lysosome Isolation:
 - Transfer the dish to the patch-clamp setup.
 - Using a patch pipette under visual control (e.g., DIC microscopy), gently rupture the plasma membrane of a cell to release the enlarged lysosomes into the bath solution.
- Pipette Preparation: Pull glass capillaries to a resistance of 5-10 $\text{M}\Omega$ when filled with the pipette (luminal) solution.
- Giga-Seal Formation:
 - Carefully approach an isolated lysosome with the patch pipette.

- Apply gentle suction to form a high-resistance seal ($>1\text{ G}\Omega$) between the pipette tip and the lysosomal membrane.
- Whole-Lysosome Configuration:
 - Apply a brief pulse of suction or a voltage zap to rupture the membrane patch under the pipette, achieving the "whole-lysosome" configuration. This allows electrical access to the entire lysosomal membrane.
- Current Recording:
 - Hold the lysosomal membrane potential at a set voltage (e.g., 0 mV).
 - Apply voltage ramps or steps (e.g., from -100 mV to $+100\text{ mV}$) to elicit currents.
 - Record baseline currents.
 - Apply **Nalanthalide** to the bath solution (cytosolic side) via a perfusion system.
 - Record the **Nalanthalide**-activated TRPML1 currents.
- Data Analysis:
 - Measure the current amplitude at different voltages to generate a current-voltage (I-V) relationship.
 - Subtract the baseline current from the agonist-activated current to isolate the TRPML1-specific current.
 - Analyze channel properties such as rectification and ion selectivity.



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Workflow for Lysosomal Patch-Clamp Experiments.

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